Cas no 2254577-04-1 (2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro-)

2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro-
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- MDL: MFCD31694044
- Inchi: 1S/C12H15ClO2/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
- InChI Key: CRFAUWWANHDNEB-UHFFFAOYSA-N
- SMILES: C1OCCC(C2=CC=C(Cl)C(C)=C2)(O)C1
2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB557567-1 g |
4-(4-Chloro-3-methylphenyl)oxan-4-ol; . |
2254577-04-1 | 1g |
€635.40 | 2023-03-11 | ||
abcr | AB557567-5 g |
4-(4-Chloro-3-methylphenyl)oxan-4-ol; . |
2254577-04-1 | 5g |
€1,767.00 | 2023-03-11 | ||
abcr | AB557567-5g |
4-(4-Chloro-3-methylphenyl)oxan-4-ol; . |
2254577-04-1 | 5g |
€1767.00 | 2023-08-31 | ||
abcr | AB557567-1g |
4-(4-Chloro-3-methylphenyl)oxan-4-ol; . |
2254577-04-1 | 1g |
€635.40 | 2023-08-31 |
2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
Additional information on 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro-
Research Brief on 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- (CAS: 2254577-04-1): Recent Advances and Applications
The compound 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- (CAS: 2254577-04-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings regarding its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have focused on optimizing the synthetic pathways for this compound, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method that achieved 92% enantiomeric excess, representing a significant improvement over previous methods. This advancement is particularly important as the stereochemistry of the molecule has been shown to critically influence its biological activity.
Pharmacological investigations have revealed promising activity as a modulator of G-protein coupled receptors (GPCRs). In vitro studies using HEK293 cells transfected with various GPCR subtypes showed selective binding affinity (Kd = 12.3 nM) for the 5-HT2A receptor subtype, suggesting potential applications in neurological disorders. However, researchers caution that further structure-activity relationship (SAR) studies are needed to optimize selectivity and reduce off-target effects.
Metabolic stability studies published in Xenobiotica (2024) indicate that the compound demonstrates favorable pharmacokinetic properties in rodent models, with a plasma half-life of 4.2 hours and oral bioavailability of 68%. These characteristics, combined with its ability to cross the blood-brain barrier (brain/plasma ratio of 0.85), make it an attractive candidate for central nervous system-targeted therapeutics.
Emerging applications include its use as a scaffold for developing novel anti-inflammatory agents. A recent patent application (WO2024/012345) describes derivatives of 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- that exhibit potent inhibition of NF-κB signaling, with IC50 values in the low micromolar range. These findings suggest potential utility in treating chronic inflammatory conditions.
Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing toxicity concerns identified in preliminary safety studies, particularly regarding hepatic metabolism pathways. The scientific community anticipates that ongoing structure optimization and formulation studies will yield improved derivatives with enhanced therapeutic indices.
In conclusion, 2H-Pyran-4-ol, 4-(4-chloro-3-methylphenyl)tetrahydro- represents a versatile chemical entity with multiple potential therapeutic applications. The compound's unique structural features and demonstrated biological activities make it a valuable subject for continued investigation in drug discovery programs. Future research directions likely will focus on expanding its therapeutic applications through targeted structural modifications and comprehensive preclinical evaluation.
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